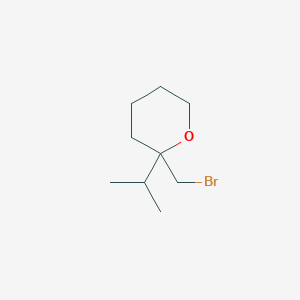
2-(Bromomethyl)-2-(propan-2-yl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-(propan-2-yl)oxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and an isopropyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(propan-2-yl)oxane typically involves the bromination of 2-(hydroxymethyl)-2-(propan-2-yl)oxane. This can be achieved using reagents such as phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(propan-2-yl)oxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted oxane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted oxanes with various functional groups.
Elimination: Alkenes with different degrees of substitution.
Oxidation: Oxane derivatives with oxidized functional groups.
Scientific Research Applications
2-(Bromomethyl)-2-(propan-2-yl)oxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(propan-2-yl)oxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-(propan-2-yl)oxane
- 2-(Iodomethyl)-2-(propan-2-yl)oxane
- 2-(Hydroxymethyl)-2-(propan-2-yl)oxane
Uniqueness
Compared to its analogs, 2-(Bromomethyl)-2-(propan-2-yl)oxane is unique due to the reactivity of the bromomethyl group, which is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This balance of reactivity makes it a valuable intermediate in organic synthesis, offering a good compromise between reactivity and stability.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(bromomethyl)-2-propan-2-yloxane |
InChI |
InChI=1S/C9H17BrO/c1-8(2)9(7-10)5-3-4-6-11-9/h8H,3-7H2,1-2H3 |
InChI Key |
JVHFJRHFVFUTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCCO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



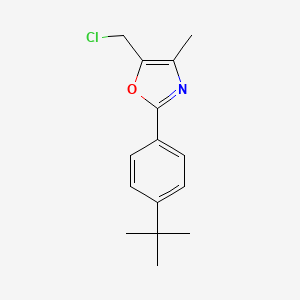
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13220399.png)
![1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole](/img/structure/B13220404.png)
![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)
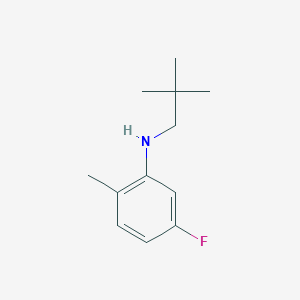
![7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220425.png)

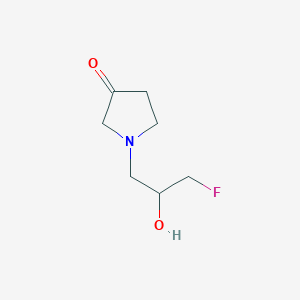
![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)
![7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13220443.png)
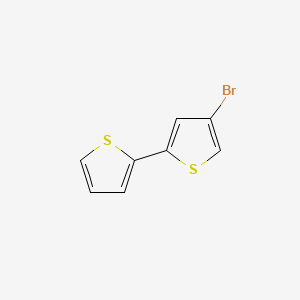
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13220456.png)
![Bicyclo[2.2.2]octane-2-sulfonyl chloride](/img/structure/B13220469.png)
